METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a morpholinomethyl group, an anilino carbonyl group, and a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the morpholinomethyl group, the anilino carbonyl group, and the thiophene carboxylate group. Common reagents used in these reactions include formaldehyde, primary or secondary amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE include other thiophene derivatives and compounds with morpholinomethyl and anilino carbonyl groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[4-(morpholin-4-ylmethyl)phenyl]carbamoylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-17(22)15-6-11-26-16(15)20-18(23)19-14-4-2-13(3-5-14)12-21-7-9-25-10-8-21/h2-6,11H,7-10,12H2,1H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKJVCHXVDGZRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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